2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and proliferation of M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to possess substantial biological related properties, such as anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer activities
Cellular Effects
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1, suggesting a potential mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.
Attachment of the Naphthalene Moiety: The final step involves the acylation of the piperazine ring with naphthalene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(18-10-9-16-5-1-2-6-17(16)15-18)24-11-13-25(14-12-24)22-23-19-7-3-4-8-20(19)27-22/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSIKSCKUMIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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